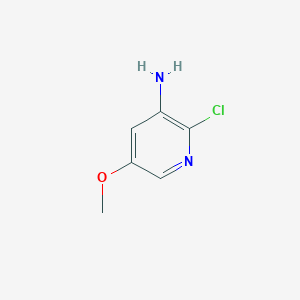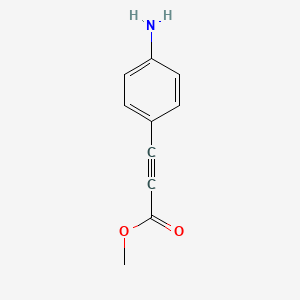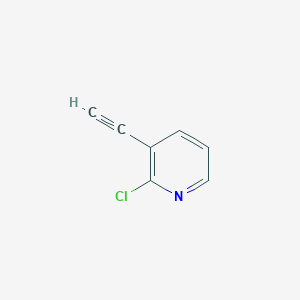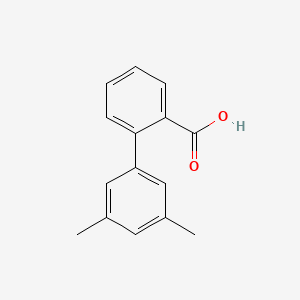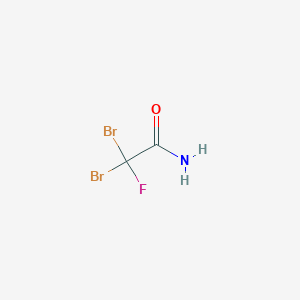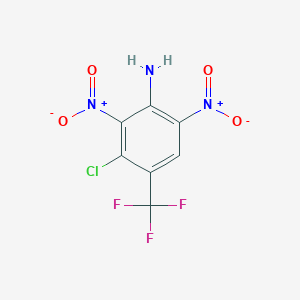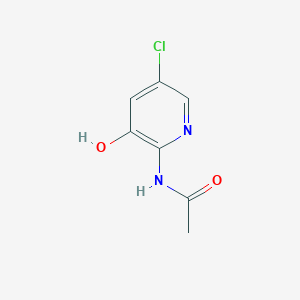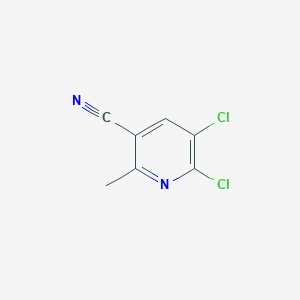
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Overview
Description
3-(1,4-Cyclohexadien-1-yl)-1-propanol: is an organic compound characterized by a cyclohexadiene ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol typically involves the reaction of cyclohexadiene with a suitable propanol derivative under controlled conditions. One common method is the reduction of 3-(1,4-Cyclohexadien-1-yl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method allows for large-scale production with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(1,4-Cyclohexadien-1-yl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(1,4-Cyclohexadien-1-yl)-1-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(1,4-Cyclohexadien-1-yl)-1-propane using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3-(1,4-Cyclohexadien-1-yl)-1-propanone.
Reduction: 3-(1,4-Cyclohexadien-1-yl)-1-propane.
Substitution: 3-(1,4-Cyclohexadien-1-yl)-1-chloropropane or 3-(1,4-Cyclohexadien-1-yl)-1-bromopropane.
Scientific Research Applications
Chemistry: 3-(1,4-Cyclohexadien-1-yl)-1-propanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs and treatments for various diseases .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(1,4-Cyclohexadien-1-yl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
- 3-(3,6-Dioxo-1,4-cyclohexadien-1-yl)propanoic acid
- 3,6-Dioxo-1,4-cyclohexadien-1-yl-butandate esters
- 4-(1,4-Cyclohexadien-1-yl)-1-butanol
Comparison: Compared to these similar compounds, 3-(1,4-Cyclohexadien-1-yl)-1-propanol is unique due to its specific structural configuration and functional group arrangement. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNAQALDCPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


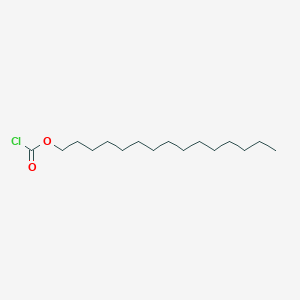

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)

